In-Depth Structural Analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (Carisbamate)
In-Depth Structural Analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (Carisbamate)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, an investigational neuromodulatory agent also known as Carisbamate. The document consolidates available data on its chemical properties, synthesis, and analytical methodologies. While specific experimental spectroscopic and crystallographic data for the pure compound are not widely available in the public domain, this guide furnishes detailed protocols for its quantitative analysis and outlines its primary mechanisms of action as a voltage-gated sodium channel inhibitor. This information is intended to support research, development, and analytical activities related to this compound.
Chemical Identity and Physical Properties
(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, more commonly referred to as Carisbamate, is a chiral organic compound with a carbamate functional group. It is structurally related to felbamate.[1]
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | [2] |
| Synonyms | Carisbamate, YKP-509, RWJ-333369, JNJ-10234094 | [2][3] |
| CAS Number | 194085-75-1 | [4] |
| Molecular Formula | C₉H₁₀ClNO₃ | [4] |
| Molar Mass | 215.63 g/mol | [4] |
| Appearance | Not explicitly stated, but likely a solid at room temperature based on synthesis procedures. | |
| Solubility | Not explicitly detailed in reviewed literature. |
Synthesis
A process for the preparation of (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate has been described in patent literature.[5][6] The synthesis involves a multi-step process, which can be broadly outlined as follows:
Caption: Generalized synthetic workflow for Carisbamate.
Experimental Protocol: Synthesis Overview
A detailed synthesis is outlined in patent EP2215040B1.[5] The key steps involve:
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Esterification: The starting material, an appropriate (S)-(2-chlorophenyl)glycolic acid derivative, is esterified.
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Protection: The hydroxyl group is protected, for instance, by reacting with 2-methoxy-1-propene.
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Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent like lithium borohydride.
-
Carbamoylation: The alcohol is reacted with a carbonyl-containing compound to form an intermediate which is then reacted with ammonia or ammonium hydroxide to yield the carbamate.
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Deprotection: The protecting group is removed under acidic conditions to yield the final product, (S)-carbamic acid 2-(2-chloro-phenyl)-2-hydroxy-ethyl ester.
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Recrystallization: The final product can be purified by recrystallization.[6]
Structural Analysis: Spectroscopic and Crystallographic Data
While specific spectra for Carisbamate are not available, the expected spectral characteristics can be inferred from its structure:
-
¹H NMR: Protons on the aromatic ring, the chiral center, the methylene group adjacent to the carbamate, and the amine protons of the carbamate would be expected to show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Distinct signals for the aromatic carbons, the carbon of the chiral center, the methylene carbon, and the carbonyl carbon of the carbamate group would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the carbamate, the C=O stretch of the carbamate, and C-O and C-N stretches would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Analytical Methodologies
Validated methods for the quantitative analysis of Carisbamate in biological matrices have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drug substances and formulations where Carisbamate concentrations are relatively high.
Experimental Protocol: HPLC-UV Method for Carisbamate and its Impurities [2]
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Column: Agilent XDB C18 column (150mm × 4.6mm; 5µm).
-
Mobile Phase: A gradient elution using 0.02M KH₂PO₄ (pH=3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, wavelength not specified but would be optimized based on the UV absorbance spectrum of Carisbamate.
-
Temperature: Not specified, typically ambient or controlled (e.g., 25 °C).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method ideal for the quantification of Carisbamate in biological matrices such as plasma and urine, where concentrations are expected to be low.
Experimental Protocol: LC-MS/MS for Carisbamate in Human Plasma [8]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of Carisbamate).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode would be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Carisbamate and the internal standard.
-
Quantitative Data from Analytical Methods
| Parameter | LC-MS/MS | HPLC-UV | Reference |
| Linearity Range | 9.05 - 6,600 ng/mL | 0.1 - 0.3 µg/mL (for impurities) | [2] |
| Limit of Quantitation (LOQ) | 9.05 ng/mL | 0.1 - 0.3 µg/mL | [2] |
| Accuracy | Within ± 25% | Generally within ±15% (ICH guidelines) | [2] |
| Precision (RSD%) | Within ± 25% | Generally <15% (ICH guidelines) | [2] |
Mechanism of Action and Signaling Pathways
Carisbamate's primary mechanism of action is the modulation of neuronal excitability.[9] It is known to be an inhibitor of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[10]
Caption: Proposed mechanism of action of Carisbamate.
Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[11] It has also been reported to inhibit T-type calcium channels and hyperpolarization-activated cation (HCN) channels.[12] These actions collectively lead to a reduction in repetitive neuronal firing and a decrease in neuronal excitability, which is believed to be the basis of its anticonvulsant properties.[13][14]
Conclusion
(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (Carisbamate) is an investigational drug with a well-characterized mechanism of action primarily involving the inhibition of voltage-gated sodium channels. While detailed public data on its spectroscopic and crystallographic structure is limited, robust and validated analytical methods for its quantification in biological matrices are available. The synthesis of Carisbamate has also been described in the patent literature. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a foundation for further investigation and analysis of this compound. Further studies to publicly document the detailed spectroscopic and crystallographic properties of Carisbamate would be a valuable addition to the scientific literature.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Carisbamate | C9H10ClNO3 | CID 6918474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Carisbamate - Wikipedia [en.wikipedia.org]
- 5. EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate - Google Patents [patents.google.com]
- 6. US20090105498A1 - Improved process for preparing 2-(substituted phenyol)-2-hydroxy-ethyl-carbamates - Google Patents [patents.google.com]
- 7. KR20090082209A - New (S)-(+)-2- (2-chlorophenyl) -2-hydroxy-ethyl carbamate crystal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. sklifescienceinc.com [sklifescienceinc.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
